molecular formula C12H12FNO B15259166 3-fluoro-N-(furan-2-ylmethyl)-4-methylaniline

3-fluoro-N-(furan-2-ylmethyl)-4-methylaniline

Cat. No.: B15259166
M. Wt: 205.23 g/mol
InChI Key: QVUNPAHCIUHFBG-UHFFFAOYSA-N
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Description

3-fluoro-N-(furan-2-ylmethyl)-4-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom, a furan ring, and a methyl group attached to the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(furan-2-ylmethyl)-4-methylaniline typically involves the reaction of 3-fluoro-4-methylaniline with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent. The process may involve steps such as:

    Condensation Reaction: Combining 3-fluoro-4-methylaniline with furan-2-carbaldehyde in the presence of a base to form the intermediate Schiff base.

    Reduction: Reducing the Schiff base to obtain the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(furan-2-ylmethyl)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine atom and the furan ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

3-fluoro-N-(furan-2-ylmethyl)-4-methylaniline has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.

    Biological Studies: It may serve as a probe or ligand in biological assays and studies.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(furan-2-ylmethyl)-4-methylaniline involves its interaction with specific molecular targets. The fluorine atom and the furan ring play crucial roles in binding to target proteins or enzymes, leading to the desired biological or chemical effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline: Similar structure but with a methoxy group instead of a methyl group.

    3-fluoro-N-(furan-2-ylmethyl)aniline: Lacks the methyl group on the aniline ring.

    3-fluoro-N-(furan-2-ylmethyl)benzamide: Contains a benzamide group instead of an aniline structure.

Uniqueness

3-fluoro-N-(furan-2-ylmethyl)-4-methylaniline is unique due to the specific combination of the fluorine atom, furan ring, and methyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

3-fluoro-N-(furan-2-ylmethyl)-4-methylaniline

InChI

InChI=1S/C12H12FNO/c1-9-4-5-10(7-12(9)13)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3

InChI Key

QVUNPAHCIUHFBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=CO2)F

Origin of Product

United States

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